JNJ-26076713 - 669076-03-3

JNJ-26076713

Catalog Number: EVT-270638
CAS Number: 669076-03-3
Molecular Formula: C29H38N4O3
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-26076713 is an orally active alpha V integrin antagonist. JNJ-26076713 represents a potential therapeutic candidate for the treatment of age-related macular degeneration, macular edema, and proliferative diabetic retinopathy.
Source and Classification

JNJ-26076713 is classified as a small molecule pharmaceutical compound. It is specifically designed to target integrins, which are transmembrane receptors that mediate cell adhesion and play critical roles in various cellular processes including migration and angiogenesis. The compound's primary focus is on the inhibition of the alpha V beta 3 and alpha V beta 5 integrins, which are implicated in pathological angiogenesis associated with ocular diseases .

Synthesis Analysis

The synthesis of JNJ-26076713 has been explored through various methodologies. A notable approach involves the Suzuki−Miyaura coupling reaction, which is utilized to construct the complex molecular framework of the compound. This method allows for efficient coupling of aryl boronic acids with aryl halides under palladium catalysis, facilitating the formation of biaryl structures essential for the activity of JNJ-26076713 .

Key parameters for the synthesis include:

  • Catalyst: Palladium-based catalysts are commonly used.
  • Reaction Conditions: Typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Yield Optimization: Scale-up synthesis has been a focus to ensure that sufficient quantities can be produced for clinical testing.
Molecular Structure Analysis

The molecular structure of JNJ-26076713 can be described as follows:

  • Molecular Formula: C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight: Approximately 356.39 g/mol
  • Structural Features: The compound contains multiple functional groups including amines and carboxylic acids which are crucial for its biological activity.

The three-dimensional structure of JNJ-26076713 enables it to effectively bind to the integrin receptors, blocking their interaction with ligands such as vascular endothelial growth factor. This structural specificity is vital for its therapeutic efficacy in inhibiting angiogenesis .

Chemical Reactions Analysis

JNJ-26076713 participates in several chemical reactions primarily involving its interactions with integrin receptors. The main reactions include:

  • Binding Reactions: The compound binds to the active sites of alpha V beta 3 and alpha V beta 5 integrins, preventing their activation by endogenous ligands.
  • Inhibition of Cell Migration: It has been shown to block cell migration induced by vascular endothelial growth factor and fibroblast growth factor, which are critical mediators in angiogenesis .

These interactions lead to downstream effects that inhibit angiogenic processes critical in diseases like diabetic retinopathy and age-related macular degeneration.

Mechanism of Action

The mechanism of action of JNJ-26076713 involves its role as an integrin antagonist:

  1. Integrin Binding: By binding to the alpha V beta 3 and alpha V beta 5 integrins, JNJ-26076713 disrupts the signaling pathways activated by these receptors.
  2. Inhibition of Angiogenesis: The blockade prevents endothelial cell proliferation and migration necessary for new blood vessel formation.
  3. Reduction in Pathological Conditions: As a result, JNJ-26076713 may reduce the progression of ocular diseases characterized by abnormal blood vessel growth.

This mechanism has been substantiated through preclinical studies demonstrating significant reductions in angiogenesis in animal models .

Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-26076713 are crucial for understanding its behavior in biological systems:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water, impacting its formulation for therapeutic use.
  • Stability: Stability studies indicate that JNJ-26076713 maintains its integrity under physiological conditions, which is essential for its effectiveness as a therapeutic agent.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties influence dosage forms and administration routes in clinical settings.

Applications

JNJ-26076713 has potential applications primarily in ophthalmology:

  • Treatment of Ocular Diseases: It is being investigated for its efficacy in treating conditions such as age-related macular degeneration and diabetic retinopathy where abnormal blood vessel growth is a significant concern.
  • Research Tool: Beyond therapeutic applications, JNJ-26076713 serves as a valuable tool in research settings to study integrin-mediated processes and angiogenesis.

Johnson & Johnson continues to explore the full therapeutic potential of this compound through ongoing clinical trials aimed at validating its safety and efficacy .

Properties

CAS Number

669076-03-3

Product Name

JNJ-26076713

IUPAC Name

(3S)-4-[1-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoyl]piperidin-4-yl]-3-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]butanoic acid

Molecular Formula

C29H38N4O3

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C29H38N4O3/c34-27(10-9-25-8-7-21-5-3-13-30-29(21)32-25)33-14-11-20(12-15-33)16-23(18-28(35)36)24-17-22-4-1-2-6-26(22)31-19-24/h1-2,4,6-8,20,23-24,31H,3,5,9-19H2,(H,30,32)(H,35,36)/t23-,24+/m0/s1

InChI Key

AJVBWPQQXWRZHQ-BJKOFHAPSA-N

SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4

Solubility

Soluble in DMSO

Synonyms

(3,S,beta,S)-1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-3-quinolinepropanoic acid
JNJ-26076713

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4

Isomeric SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)C[C@@H](CC(=O)O)[C@@H]4CC5=CC=CC=C5NC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.